molecular formula C6H5ClF2N2O B1432579 3-Chloro-6-(2,2-difluoroethoxy)pyridazine CAS No. 1558385-64-0

3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Cat. No.: B1432579
CAS No.: 1558385-64-0
M. Wt: 194.56 g/mol
InChI Key: QNNOPEHIJJKDKB-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. Pyridazines and their derivatives are known for their diverse pharmacological activities and applications in various fields .

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

3-chloro-6-(2,2-difluoroethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-2-6(11-10-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNOPEHIJJKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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